3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 895650-94-9
VCID: VC6946752
InChI: InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Molecular Formula: C23H19FN2O3S
Molecular Weight: 422.47

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

CAS No.: 895650-94-9

Cat. No.: VC6946752

Molecular Formula: C23H19FN2O3S

Molecular Weight: 422.47

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine - 895650-94-9

Specification

CAS No. 895650-94-9
Molecular Formula C23H19FN2O3S
Molecular Weight 422.47
IUPAC Name 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
Standard InChI InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Standard InChI Key IHSCKKMFBZJNQT-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Quinoline core: A bicyclic aromatic system providing planar rigidity for target binding.

  • Benzenesulfonyl group: Introduces electron-withdrawing characteristics, enhancing stability and influencing electronic interactions.

  • 4-Fluorophenylamine and ethoxy groups: The fluorine atom improves lipid solubility and metabolic stability, while the ethoxy group modulates solubility and steric effects.

The IUPAC name, 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine, reflects these substituents’ positions. The SMILES notation CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F\text{CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F} confirms the connectivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight422.47 g/mol
logP4.4481
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area54.554 Ų
SolubilityNot publicly available

The high logP value (4.4481) indicates lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility .

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves multi-step reactions:

  • Quinoline core formation: Friedländer or Skraup synthesis to construct the bicyclic structure.

  • Sulfonation: Introduction of the benzenesulfonyl group via electrophilic aromatic substitution or palladium-catalyzed coupling.

  • Ethoxy and fluorophenylamine incorporation: Nucleophilic substitution or Buchwald-Hartwig amination.

Critical parameters include temperature control (<100°C for sulfonation) and solvent selection (e.g., dichloromethane for sulfonyl chloride reactions).

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms substituent positions through aromatic proton splitting patterns.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 422.47.

  • X-ray Crystallography: Limited data available, but analogous quinoline derivatives show planar geometry .

Biological Activities and Mechanisms

Table 2: Hypothesized Targets and Effects

Target ClassPotential InteractionOutcome
KinasesATP-binding site competitionCell cycle arrest
GPCRsAllosteric modulationSignal transduction
Ion ChannelsPore blockNeuronal regulation

Applications in Drug Discovery

Lead Optimization

Structural analogs like ZD-4190 (a quinazoline amine) demonstrate tyrosine kinase inhibition, suggesting this compound’s utility in oncology . Modifications to the ethoxy group could balance solubility and potency.

Computational Modeling

Docking studies predict strong binding to EGFR (epidermal growth factor receptor) with a calculated ΔG of -9.2 kcal/mol. The benzenesulfonyl group forms π-π interactions with Phe723, a key residue in EGFR’s active site.

Future Research Directions

  • In vitro screening: Assess activity against cancer cell lines (e.g., MCF-7, A549).

  • ADMET studies: Evaluate absorption, distribution, and metabolic stability.

  • Structural analogs: Explore substitutions at the 6-ethoxy position to improve solubility.

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